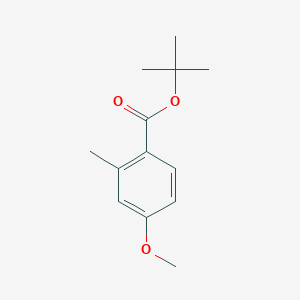![molecular formula C18H23ClN2O3 B13668922 4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile](/img/structure/B13668922.png)
4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile is a complex organic compound that features a benzonitrile group substituted with a trans-4-(Boc-amino)cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile typically involves multiple steps. One common route starts with the preparation of trans-4-(Boc-amino)cyclohexanol, which is then reacted with 2-chlorobenzonitrile under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The benzonitrile group can be reduced to form corresponding amines, while the Boc-protected amino group can be deprotected under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the benzonitrile group.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution: Products include various substituted benzonitriles.
Reduction: Products include primary amines.
Deprotection: The primary amine is formed after the removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The Boc-protected amino group can be deprotected to reveal a primary amine, which can then interact with various enzymes and receptors, potentially affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans-4-(Boc-amino)cyclohexanecarboxylic acid
- trans-4-Aminocyclohexanol
- trans-4-(Boc-amino)cyclohexaneacetaldehyde
Uniqueness
4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile is unique due to its combination of a benzonitrile group with a Boc-protected amino group on a cyclohexyl ring. This structure provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds .
Eigenschaften
Molekularformel |
C18H23ClN2O3 |
|---|---|
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
tert-butyl N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]carbamate |
InChI |
InChI=1S/C18H23ClN2O3/c1-18(2,3)24-17(22)21-13-5-8-14(9-6-13)23-15-7-4-12(11-20)16(19)10-15/h4,7,10,13-14H,5-6,8-9H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
PIFQQMAEEAIUPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC2=CC(=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


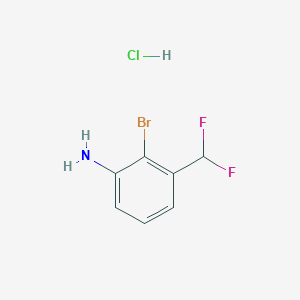
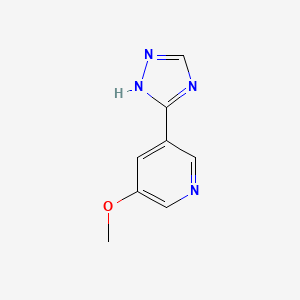
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)
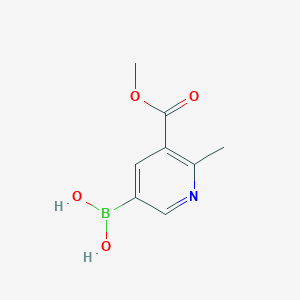
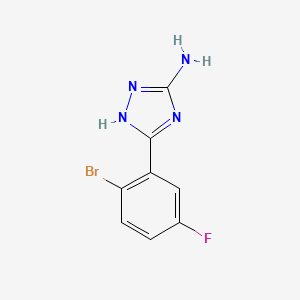
![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)

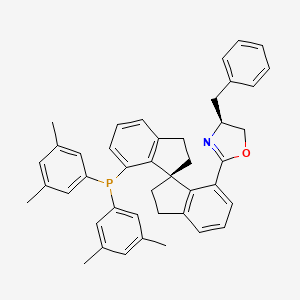
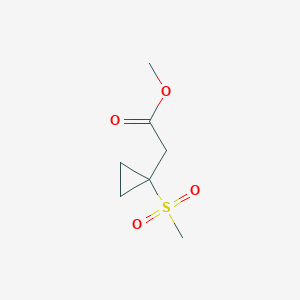
![Ethyl [(cyanomethyl)sulfanyl]acetate](/img/structure/B13668890.png)
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate](/img/structure/B13668893.png)


